A Technical Guide to the Physicochemical Characteristics of 5-Fluoropyridin-3-amine Hydrochloride
A Technical Guide to the Physicochemical Characteristics of 5-Fluoropyridin-3-amine Hydrochloride
Introduction
5-Fluoropyridin-3-amine, and its hydrochloride salt, is a critical fluorinated pyridine building block in modern medicinal chemistry and drug development. Its utility is highlighted by its role as a key intermediate in the synthesis of targeted therapies, including Ivosidenib, an inhibitor of isocitrate dehydrogenase-1 (IDH1) used in the treatment of acute myeloid leukemia.[1][2] A thorough understanding of the physicochemical properties of the hydrochloride salt form is paramount for researchers and process chemists. The conversion to a hydrochloride salt is a common strategy to improve the aqueous solubility and handling properties of amine-containing active pharmaceutical ingredients (APIs) and intermediates.
This technical guide provides a comprehensive, in-depth analysis of the core physicochemical characteristics of 5-Fluoropyridin-3-amine HCl. It is designed to be a practical resource for laboratory scientists, offering not only collated data but also the causal scientific reasoning and field-proven experimental protocols necessary for its effective application, characterization, and manipulation in a research and development setting.
Section 1: Chemical Identity and Structure
The hydrochloride salt is formed by the protonation of one of the basic nitrogen centers of 5-Fluoropyridin-3-amine, typically the more basic pyridine ring nitrogen. This conversion significantly alters the compound's physical properties compared to its free base form.
| Identifier | 5-Fluoropyridin-3-amine (Free Base) | 5-Fluoropyridin-3-amine HCl (Salt) |
| IUPAC Name | 5-fluoropyridin-3-amine[3][4] | 5-fluoropyridin-3-aminium chloride |
| Synonyms | 3-Amino-5-fluoropyridine, (5-Fluoropyridin-3-yl)amine[2][5] | 5-Fluoropyridin-3-amine hydrochloride |
| CAS Number | 210169-05-4[5][6] | 896161-34-5 |
| Molecular Formula | C₅H₅FN₂[4][7] | C₅H₆ClFN₂ |
| Molecular Weight | 112.11 g/mol [2][5] | 148.57 g/mol |
| SMILES | Nc1cncc(F)c1[4][5] | Cl.Nc1cncc(F)c1 |
| InChIKey | ZRORIJXOWXYPMO-UHFFFAOYSA-N[4][5] | N/A |
Section 2: Core Physicochemical Properties
The following table summarizes key physicochemical data. It is critical to note that much of the publicly available experimental data pertains to the free base. The properties of the HCl salt are discussed in the subsequent sections, supplemented with robust experimental protocols for their determination.
| Property | Value (Free Base unless specified) | Source(s) |
| Appearance | Light yellow to pale cream or brown crystalline powder/solid.[1][3] | [1][3] |
| Melting Point | 83-90 °C | [3][5] |
| Boiling Point | 232.7 ± 20.0 °C at 760 mmHg (Predicted) | [8] |
| Aqueous Solubility | 6.16 mg/mL (Predicted) | [9] |
| pKa | 3.20 ± 0.10 (Predicted) | [10] |
| LogP (XLogP3) | 0.3 - 0.42 (Predicted) | [7][8] |
| Density | 1.3 ± 0.1 g/cm³ (Predicted) | [8] |
Solubility Profile: The Rationale for the HCl Salt
The predicted aqueous solubility of the free base is approximately 6.16 mg/mL.[9] While this indicates some solubility, for many pharmaceutical applications, particularly in creating stock solutions for biological assays or for aqueous-based reaction media, higher solubility is desirable. The conversion to a hydrochloride salt drastically increases aqueous solubility by introducing a charged, more polar species (the pyridinium cation) that interacts more favorably with water molecules.
This protocol provides a definitive method for determining the aqueous solubility of 5-Fluoropyridin-3-amine HCl at a specific temperature, a critical parameter for formulation and process development.[11][12]
Causality: The shake-flask method is the gold standard for determining thermodynamic solubility.[13] By agitating an excess of the solid compound in the solvent for an extended period, a true equilibrium between the dissolved and undissolved states is achieved, providing a measure of the maximum concentration the solvent can hold.[11][14]
Methodology:
-
Preparation: Add an excess amount of 5-Fluoropyridin-3-amine HCl (e.g., 50-100 mg) to a known volume of purified water (e.g., 5 mL) in three separate glass vials. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker or agitator (e.g., at 25 °C). Agitate the samples for a sufficient duration to reach equilibrium, typically 24 to 48 hours.[11][13]
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand at the controlled temperature for at least 1 hour to allow the undissolved solid to settle. Centrifuge the vials to ensure complete sedimentation of the solid.[14]
-
Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a chemically inert 0.22 µm syringe filter (e.g., PTFE) to remove any remaining micro-particulates.[11]
-
Quantification: Accurately dilute the filtered saturated solution with a suitable mobile phase or solvent. Determine the concentration of the solute using a validated analytical method, such as HPLC with UV detection, by comparing the response to a calibration curve generated from standards of known concentration.[11]
-
Reporting: Report the solubility in mg/mL or mol/L at the specified temperature. The results from the three replicate vials should agree within an acceptable margin of error.[14]
Caption: Workflow for the Shake-Flask Solubility Determination.
Acidity and Basicity (pKa): Guiding pH-Dependent Behavior
The pKa value is arguably the most critical physicochemical parameter for an ionizable compound. It dictates the extent of ionization at any given pH, which in turn governs solubility, membrane permeability, and interactions with biological targets. 5-Fluoropyridin-3-amine has two basic centers: the exocyclic amino group and the pyridine ring nitrogen. The electron-withdrawing nature of the fluorine atom and the pyridine ring itself reduces the basicity of these groups compared to simple anilines or pyridines. The predicted pKa of 3.20 likely corresponds to the protonation of the pyridine nitrogen, forming the pyridinium ion of the HCl salt.[10]
This protocol describes a reliable method for experimentally verifying the pKa value(s) of 5-Fluoropyridin-3-amine HCl.
Causality: Potentiometric titration measures the change in pH of a solution as a titrant of known concentration is added.[15][16] For a weak base (like the free amine) being titrated with a strong acid, or its salt being titrated with a strong base, the pH at the half-equivalence point (where half of the species is protonated) is equal to the pKa.[17] The inflection point of the resulting sigmoid titration curve precisely locates this value.[16][18]
Methodology:
-
System Calibration: Calibrate a pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[15][18]
-
Sample Preparation: Accurately weigh and dissolve a sample of 5-Fluoropyridin-3-amine HCl in a known volume of purified water to create a solution of known concentration (e.g., 0.01 M). Maintain a constant ionic strength by adding a background electrolyte like 0.1 M KCl.[15][17]
-
Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C) on a magnetic stirrer. Purge the solution with nitrogen for 10-15 minutes to remove dissolved CO₂, which can interfere with the titration.[17][18] Immerse the calibrated pH electrode in the solution.
-
Titration: Add a standardized solution of 0.1 M NaOH in small, precise increments (e.g., 0.05-0.1 mL) using a calibrated burette.
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa can be determined from the pH at the half-equivalence point. For higher precision, calculate the first and second derivatives of the titration curve; the peak of the first derivative plot indicates the equivalence point.[19]
Caption: Experimental workflow for pKa determination via potentiometry.
Section 3: Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for confirming the chemical structure and assessing the purity of 5-Fluoropyridin-3-amine HCl. While experimental spectra are not widely published, the chemical shifts can be reliably predicted based on fundamental principles of substituent effects on the pyridine ring.
Interpretive Rationale:
-
¹H NMR: The pyridine ring protons will appear in the aromatic region (typically 7.0-8.5 ppm). The fluorine atom at C5 will cause through-space and through-bond coupling to the protons at C4 and C6, resulting in characteristic splitting patterns (doublets or doublet of doublets). The protons of the -NH₃⁺ group (in D₂O, this signal would exchange and disappear) would likely appear as a broad singlet.
-
¹³C NMR: The carbon atoms will show distinct signals, with C-F coupling being a key diagnostic feature. The carbon directly attached to the fluorine (C5) will exhibit a large one-bond coupling constant (¹JCF), while other carbons (C4, C6) will show smaller two- and three-bond couplings.
-
¹⁹F NMR: A single resonance is expected, with its chemical shift and coupling to adjacent protons (H4, H6) providing further structural confirmation.
Chromatographic Purity Assessment (HPLC)
High-Performance Liquid Chromatography (HPLC) is the standard technique for determining the purity of chemical intermediates and APIs. For aromatic amines, reversed-phase HPLC with UV detection is a robust and widely used method.[20]
Causality: This method separates the main component from potential impurities based on their differential partitioning between a nonpolar stationary phase (C18) and a polar mobile phase.[21] The acidic modifier (formic acid) ensures that the amine is protonated, leading to sharp, symmetrical peak shapes.
Methodology:
-
Sample Preparation: Accurately prepare a stock solution of 5-Fluoropyridin-3-amine HCl in a suitable diluent (e.g., a mixture of water and methanol) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of ~0.1 mg/mL.[22]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid.[22]
-
Gradient: A typical gradient might run from 5% B to 95% B over 15-20 minutes to elute both polar and non-polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detector set at a wavelength of maximum absorbance (e.g., ~254 nm, to be determined by UV scan).
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity of the main peak as a percentage of the total peak area (% Area).
Caption: HPLC workflow for purity analysis of 5-Fluoropyridin-3-amine HCl.
Section 4: Stability and Handling
Proper handling and storage are crucial to maintain the integrity of 5-Fluoropyridin-3-amine HCl.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[23]
-
Stability: While generally stable, the free base can be air-sensitive. Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to prevent oxidative degradation. The HCl salt is typically more stable than the free base.
-
Incompatibilities: Avoid contact with strong oxidizing agents.
-
Safety: 5-Fluoropyridin-3-amine is classified as harmful if swallowed or in contact with skin, and causes skin and serious eye irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn during handling. All manipulations should be performed in a chemical fume hood.
Section 5: Synthesis and Potential Impurities
Understanding the synthetic origin of a compound is key to anticipating potential impurities. A common route to 5-Fluoropyridin-3-amine involves the Hofmann rearrangement of 5-fluoronicotinamide.[6][24]
***dot graph [layout=dot, rankdir=LR]; node [shape=box, style=rounded, fontname="Arial"];
A [label="5-Fluoronicotinic Acid"]; B [label="5-Fluoronicotinamide"]; C [label="5-Fluoropyridin-3-amine", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"];
A -> B [label=" Amidation "]; B -> C [label=" Hofmann Rearrangement \n (e.g., NaOBr) "];
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